Bis(2,2,2-trifluoroethyl)amine
Overview
Description
Bis(2,2,2-trifluoroethyl)amine is a chemical compound that is part of a broader class of organofluorine compounds. These compounds are characterized by the presence of fluorine atoms attached to an aliphatic or aromatic carbon. The trifluoromethyl group, in particular, is known for its ability to influence the physical and chemical properties of molecules, such as increasing their thermal stability and modifying their electronic characteristics .
Synthesis Analysis
The synthesis of related fluorinated compounds often involves nucleophilic aromatic substitution reactions, as seen in the preparation of various bis(ether amine) monomers . These reactions typically use halogenated precursors, such as 2-chloro-5-nitrobenzotrifluoride, which are then reacted with dihydroxynaphthalene derivatives in the presence of a base like potassium carbonate. The nitro groups are subsequently reduced, often using hydrazine and a palladium on carbon (Pd/C) catalyst, to yield the corresponding amines .
Molecular Structure Analysis
The molecular structure of compounds related to bis(2,2,2-trifluoroethyl)amine can be quite complex. For instance, bis(difluorophosphino)amine has been studied using electron diffraction, revealing a geometry with two conformers in the gas phase, one of which has almost C2v symmetry . The presence of fluorine atoms can lead to significant electron delocalization, as observed in bis((trifluoromethyl)sulfonyl)amine, where deprotonation results in a shortening of the S–N bond due to electron delocalization into the sulfur's 3d orbitals .
Chemical Reactions Analysis
Fluorinated amines can participate in various chemical reactions. For example, bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, suggesting the formation of a mixed anhydride as the active species . Additionally, bis(acylamides) have been employed for trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions .
Physical and Chemical Properties Analysis
The introduction of trifluoromethyl groups into amines significantly alters their physical and chemical properties. These modifications can lead to increased solubility in organic solvents, higher thermal stability, and changes in electronic properties such as dielectric constants . For instance, fluorinated polyimides derived from bis(ether amine) monomers exhibit glass transition temperatures ranging from 227 to 311 °C, low dielectric constants, and low moisture absorption . The presence of fluorine can also affect the color and transparency of polyimide films, with many of them being almost colorless and exhibiting low yellowness indices .
Scientific Research Applications
Catalysis in Dehydrative Amidation
Bis(2,2,2-trifluoroethyl)amine is involved in catalytic processes, such as the dehydrative amidation between carboxylic acids and amines. This process is facilitated by specific catalysts like 2,4-bis(trifluoromethyl)phenylboronic acid, which has been shown to be highly effective for this purpose. This catalytic action is crucial in organic synthesis, especially in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Synthesis of Trifluoroacetamides
In the field of organic synthesis, bis(2,2,2-trifluoroethyl)amine plays a role in the synthesis of trifluoroacetamides. This involves the trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions. The resulting trifluoroacetamides are significant for their volatility and sharp peak elution in gas chromatography, enhancing the accuracy of analytical methods (Donike, 1973).
Development of Fluorinated Polyimides
Bis(2,2,2-trifluoroethyl)amine derivatives have been used in the synthesis of novel fluorinated polyimides. These polyimides are characterized by their solubility in organic solvents, ability to form transparent and low-colored films, and stability under high temperatures. They have applications in electronics due to their low dielectric constants and minimal water uptake (Chung, Tzu, & Hsiao, 2006).
Synthesis of Unsymmetrical Aliphatic Ureas
Bis(2,2,2-trifluoroethyl)amine is employed in the one-pot parallel synthesis of unsymmetrical aliphatic ureas. This synthesis method is notable for its simplicity and versatility, enabling the creation of a diverse library of ureas without the need for stringent control of conditions such as temperature (Bogolubsky et al., 2014).
Biomedical Applications
In biomedical research, bis(2,2,2-trifluoroethyl)amine and its derivatives find applications in the synthesis of various compounds. For instance, poly(amido-amine)s (PAAs) are synthesized using primary or secondary aliphatic amines reacting with bis(acrylamide)s. These PAAs have significant biomedical applications, such as heavy-metal-ion complexing, heparin neutralization, and development of biocompatible and biodegradable polymers for drug delivery (Ferruti, Marchisio, & Duncan, 2002).
Anhydrous Proton Conductors
Bis(2,2,2-trifluoroethyl)amine derivatives are also used in the development of Brønsted acid-base ionic liquids. These ionic liquids have shown promise as new materials for anhydrous proton conductors at elevated temperatures, with potential applications in fuel cell technology (Susan, Noda, Mitsushima, & Watanabe, 2003).
Flame Retardant for Lithium-ion Batteries
In the field of material science, bis(2,2,2-trifluoroethyl)amine derivatives, like bis(2,2,2-trifluoroethyl) ethylphosphonate, have been developed as flame retardant additives for lithium-ion batteries. These additives significantly reduce the flammability of the electrolyte, improving battery safety without compromising electrochemical performance (Zhu, Jiang, Ai, Yang, & Cao, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F6N/c5-3(6,7)1-11-2-4(8,9)10/h11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJGHXLFPMOKCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193671 | |
Record name | Bis(2,2,2-trifluoroethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30193671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,2,2-trifluoroethyl)amine | |
CAS RN |
407-01-2 | |
Record name | 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=407-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2,2,2-trifluoroethyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2,2,2-trifluoroethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30193671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,2,2-trifluoroethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.345 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bis(2,2,2-trifluoroethyl)amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/647ERY9JBN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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